An In-depth Technical Guide to 2-(1H-indazol-3-yl)ethanamine Hydrochloride
An In-depth Technical Guide to 2-(1H-indazol-3-yl)ethanamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 2-(1H-indazol-3-yl)ethanamine hydrochloride (CAS: 1258504-46-9), a key heterocyclic building block in medicinal chemistry and drug development. The indazole scaffold is a privileged structure known for a wide array of biological activities, and this particular derivative, featuring an ethanamine side chain, offers a versatile platform for further synthetic elaboration.[1][2] This document details the compound's physicochemical properties, presents a robust, field-proven synthetic pathway with detailed experimental protocols, and outlines standard analytical methodologies for characterization and quality control. Furthermore, it explores the pharmacological context and potential applications based on the known bioactivity of the indazole-amine pharmacophore. Safety, handling, and storage protocols are also provided to ensure safe laboratory practice. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of novel therapeutic agents.
Core Compound Analysis: Structure and Physicochemical Properties
2-(1H-indazol-3-yl)ethanamine hydrochloride is a synthetic organic compound belonging to the indazole family.[1] The core structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyrazole ring.[1] The ethanamine side chain at the 3-position is a critical pharmacophoric element, with the primary amine serving as a key interaction point for biological targets through hydrogen bonding.[1] The formation of the hydrochloride salt is a deliberate and crucial step in the synthetic process, as it protonates the basic nitrogen of the ethanamine moiety. This transformation from the free base to an ionic salt significantly enhances the compound's stability and increases its solubility in aqueous media, which is highly advantageous for biological assays and potential formulation development.[1]
A dihydrochloride salt variant has also been documented, which would possess altered solubility and hygroscopicity profiles.[3] Researchers should verify the specific salt form they are working with, as it can impact experimental outcomes.
Structural Representation
Caption: Chemical structure of 2-(1H-indazol-3-yl)ethanamine hydrochloride.
Physicochemical Data
The following table summarizes the key physicochemical properties of the monohydrochloride salt.
| Property | Value | Source |
| CAS Number | 1258504-46-9 | [4] |
| Molecular Formula | C₉H₁₂ClN₃ | [1] |
| Molecular Weight | 197.66 g/mol | [1] |
| Appearance | Data not found in published literature. Expected to be a crystalline solid. | - |
| Melting Point | Data not found in published literature. | - |
| Solubility | Enhanced solubility in water due to hydrochloride salt formation. | [1] |
| pKa | Data not found in published literature. The primary amine's pKa is expected to be in the range of 9-10. | - |
Note: A dihydrochloride version (CAS: 102872-04-8) also exists with the formula C₉H₁₃Cl₂N₃ and a molecular weight of 234.12 g/mol .[3]
Synthesis and Purification Workflow
The synthesis of 2-(1H-indazol-3-yl)ethanamine hydrochloride is a multi-step process that requires careful control of reaction conditions. The general strategy involves the initial formation of the indazole core, followed by the introduction and modification of the side chain at the C3 position, and concluding with salt formation. While various methods exist for indazole synthesis, such as transition metal-catalyzed reactions and reductive cyclizations, a common and reliable laboratory-scale approach starts from readily available precursors.[1]
The following workflow is a robust and logical pathway derived from established synthetic methodologies for analogous compounds.[5]
Caption: Proposed synthetic workflow for 2-(1H-indazol-3-yl)ethanamine HCl.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis of the free base, 2-(1H-indazol-3-yl)ethanamine, followed by its conversion to the hydrochloride salt.
Causality and Experimental Choices:
-
Step 1 (Core Formation): The reaction of an ortho-halobenzonitrile with hydrazine is a classic and efficient method for constructing the 1H-indazol-3-amine core.[5] Refluxing ensures the reaction goes to completion.
-
Step 2 (Nitrile Reduction): The reduction of the nitrile group to a primary amine is a critical step. Catalytic hydrogenation with Raney Nickel is a common industrial method, while Lithium Aluminium Hydride (LiAlH₄) is a powerful reducing agent suitable for lab-scale synthesis, effectively converting the nitrile to the desired ethanamine side chain. The choice of reagent depends on scale, available equipment, and safety considerations (LiAlH₄ is highly reactive with water).
-
Step 3 (Salt Formation): The use of hydrochloric acid in a non-aqueous solvent like diethyl ether or isopropanol is standard practice. This causes the hydrochloride salt to precipitate out of the solution in a pure form, as the salt is typically insoluble in these organic solvents while the free base is soluble.
Protocol:
-
Synthesis of 3-Cyano-1H-indazole:
-
This intermediate can be synthesized from 1H-indazol-3-amine via a Sandmeyer reaction or other published routes. Assume this precursor is available.
-
-
Reduction to 2-(1H-indazol-3-yl)ethanamine (Free Base):
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend Lithium Aluminium Hydride (LiAlH₄) (1.5 eq.) in anhydrous Tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 3-Cyano-1H-indazole (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then gently reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
A granular precipitate will form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then Ethyl Acetate.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude 2-(1H-indazol-3-yl)ethanamine free base.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude free base in a minimal amount of anhydrous Isopropanol (IPA) or Methanol.
-
To this solution, add a solution of HCl in diethyl ether (e.g., 2M) or concentrated HCl dropwise while stirring, until the solution becomes acidic (check with pH paper).
-
A white precipitate should form. Continue stirring at room temperature for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-salt impurities.
-
Dry the product under vacuum to yield 2-(1H-indazol-3-yl)ethanamine hydrochloride.
-
-
Purification:
-
If necessary, the final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/ethyl acetate.
-
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized compound, a combination of analytical techniques should be employed. The protocols described here are self-validating systems, where orthogonal methods (e.g., chromatography and spectroscopy) provide complementary information to confirm the result.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound and to quantify it. A reversed-phase method is typically suitable for this type of molecule.
Protocol Rationale:
-
A C18 column is chosen for its versatility in retaining moderately polar compounds.
-
The mobile phase consists of an aqueous component (with an acid modifier like formic acid or TFA to improve peak shape for the amine) and an organic component (acetonitrile or methanol).
-
A gradient elution is often preferred to ensure that both the main compound and any potential impurities with different polarities are resolved effectively within a reasonable run time.[6]
-
Detection at a wavelength where the indazole chromophore has strong absorbance (e.g., 220-280 nm) ensures high sensitivity.[6]
Exemplary HPLC Method:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |
| Sample Prep. | 1 mg/mL solution in 50:50 Water:Acetonitrile |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is essential for structural confirmation. The spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Protocol Rationale:
-
A deuterated solvent like DMSO-d₆ or D₂O is used to dissolve the sample without introducing interfering proton signals. DMSO-d₆ is often preferred as it can solubilize a wide range of organic compounds and allows for the observation of exchangeable protons (e.g., N-H).[7][8]
-
An internal standard with a known concentration and a signal in a clear region of the spectrum can be added for quantitative NMR (qNMR) analysis.[8]
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Aromatic Protons: Multiple signals in the δ 7.0-8.5 ppm range, corresponding to the protons on the benzene ring of the indazole core.
-
Aliphatic Protons: Two triplet signals (or more complex multiplets) in the δ 2.5-3.5 ppm range, corresponding to the two CH₂ groups of the ethanamine side chain.
-
Amine/Ammonium Protons: A broad signal for the -NH₃⁺ protons, the chemical shift of which can vary depending on concentration and residual water.
-
Indazole N-H Proton: A broad singlet at high chemical shift (>10 ppm) corresponding to the proton on the indazole nitrogen.
Biological and Pharmacological Context
Indazole derivatives are well-established as scaffolds with significant therapeutic potential, demonstrating activities including anticancer, anti-inflammatory, and antihypertensive properties.[1][5] The 1H-indazole-3-amine moiety, in particular, has been identified as a highly effective "hinge-binding" fragment in kinase inhibitors.[5]
Mechanism of Action Insight: The nitrogen atoms of the indazole ring and the exocyclic amine can form critical hydrogen bonds with the amino acid residues in the hinge region of a kinase's ATP-binding pocket. This interaction mimics the binding of adenine from ATP, thereby competitively inhibiting the kinase's activity. The ethanamine side chain allows for conformational flexibility and provides a vector for synthetic elaboration, enabling the addition of other pharmacophoric groups to target adjacent pockets and enhance binding affinity and selectivity.[1]
Derivatives of 1H-indazole-3-amine, such as Linifanib and Entrectinib, are known tyrosine kinase inhibitors, highlighting the clinical relevance of this structural motif.[5] Therefore, 2-(1H-indazol-3-yl)ethanamine hydrochloride serves as an excellent starting point or fragment for the development of novel kinase inhibitors and other targeted therapies.
Caption: Conceptual binding of the indazole-amine scaffold to a kinase active site.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for 2-(1H-indazol-3-yl)ethanamine hydrochloride is not widely available, data from the closely related precursor, 1H-Indazol-3-amine, provides a strong basis for safe handling procedures.[9][10]
Hazard Identification:
-
Oral Toxicity: Harmful if swallowed.[9]
-
Skin Contact: Causes skin irritation. May be harmful in contact with skin.[9]
-
Eye Contact: Causes serious eye irritation.[9]
-
Inhalation: May cause respiratory tract irritation.[9]
Recommended Precautions and Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents.
-
First Aid Measures:
-
If Swallowed: Rinse mouth and seek immediate medical attention.[9]
-
If on Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
If Inhaled: Move person to fresh air. If breathing is difficult, seek medical attention.[9]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
References
-
Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4088. Available at: [Link]
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Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]
-
Wang, S., et al. (2015). Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. Molecules, 20(7), 12116-12127. Available at: [Link]
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MDPI. (2015). Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. Molecules. Available at: [Link]
-
El-Kimary, E. I., et al. (2024). Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances. Scientific Reports, 14(1), 1-13. Available at: [Link]
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